Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)
Brand Name: Vulcanchem
CAS No.: 197579-14-9
VCID: VC0170740
InChI: InChI=1S/C10H12O/c1-2-3-4-5-6-9-7-10(9)8-11/h2-6,8-10H,1,7H2/b4-3-,6-5+/t9-,10-/m1/s1
SMILES: C=CC=CC=CC1CC1C=O
Molecular Formula: C10H12O
Molecular Weight: 148.205

Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)

CAS No.: 197579-14-9

Main Products

VCID: VC0170740

Molecular Formula: C10H12O

Molecular Weight: 148.205

Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI) - 197579-14-9

CAS No. 197579-14-9
Product Name Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)
Molecular Formula C10H12O
Molecular Weight 148.205
IUPAC Name (1S,2S)-2-[(1E,3Z)-hexa-1,3,5-trienyl]cyclopropane-1-carbaldehyde
Standard InChI InChI=1S/C10H12O/c1-2-3-4-5-6-9-7-10(9)8-11/h2-6,8-10H,1,7H2/b4-3-,6-5+/t9-,10-/m1/s1
Standard InChIKey PWAQUIMGNLXZHN-HCXXOREESA-N
SMILES C=CC=CC=CC1CC1C=O
Synonyms Cyclopropanecarboxaldehyde, 2-(1,3,5-hexatrienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]- (9CI)
Last Modified Aug 20 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator